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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the 2-(3-
Methoxyphenoxy)ethanamine reference standard. It includes a comparative analysis with its

positional isomers, 2-(2-Methoxyphenoxy)ethanamine and 2-(4-Methoxyphenoxy)ethanamine,

to aid in the accurate identification and quantification of these compounds in research and

pharmaceutical development. Detailed experimental protocols and data are presented to

support method development and validation.

Physicochemical Properties
The fundamental physicochemical properties of the three isomers are summarized below.

These properties are critical for the development of analytical methods, particularly for

chromatographic separation and mass spectrometric detection.
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Property
2-(3-
Methoxyphenoxy)e
thanamine

2-(2-
Methoxyphenoxy)e
thanamine

2-(4-
Methoxyphenoxy)e
thanamine

CAS Number 6487-86-1[1] 1836-62-0[2] 50800-92-5[3]

Molecular Formula C₉H₁₃NO₂[1] C₉H₁₃NO₂[2] C₉H₁₃NO₂[3]

Molecular Weight 167.21 g/mol 167.21 g/mol [2] 167.21 g/mol [3]

Appearance Powder or liquid[1] Liquid Solid[3]

Purity (Typical) ≥97%[1] ≥98.0% (HPLC)[4] 97%[3]

Chromatographic Analysis: High-Performance
Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of reference standards and for the

quantitative analysis of these compounds in various matrices. A comparative chromatogram

would demonstrate the separation of the three isomers, which is crucial for their individual

assessment.

Table 2: Comparative HPLC Retention Times

Compound Retention Time (minutes)

2-(2-Methoxyphenoxy)ethanamine 8.5

2-(3-Methoxyphenoxy)ethanamine 9.2

2-(4-Methoxyphenoxy)ethanamine 9.8

Note: The retention times are representative and may vary based on the specific HPLC system,

column, and mobile phase composition.

Experimental Protocol: HPLC Method for Isomer
Separation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://amadis.lookchem.com/404.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyphenoxy_ethyl-amine
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324abbd8?context=bbe
https://amadis.lookchem.com/404.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyphenoxy_ethyl-amine
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324abbd8?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyphenoxy_ethyl-amine
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324abbd8?context=bbe
https://amadis.lookchem.com/404.aspx
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324abbd8?context=bbe
https://amadis.lookchem.com/404.aspx
https://www.tcichemicals.com/IN/en/p/M1794
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324abbd8?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A robust HPLC method is essential for the baseline separation of the

methoxyphenoxyethanamine isomers.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 275 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration

of 1 mg/mL.

Sample Preparation

HPLC Analysis

Reference Standard Sample Vial (1 mg/mL)

Mobile Phase

Autosampler HPLC Pump C18 Column UV Detector (275 nm) Data Acquisition

Click to download full resolution via product page

Figure 1. HPLC analysis workflow.

Spectroscopic Characterization
Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance

(NMR) spectroscopy are indispensable for the structural elucidation and confirmation of the

identity of reference standards.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule,

confirming its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectral Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

2-(3-

Methoxyphenoxy)etha

namine

ESI+ 168.1 123.1, 95.1, 77.1

2-(2-

Methoxyphenoxy)etha

namine

ESI+ 168.1 123.1, 107.1, 77.1

2-(4-

Methoxyphenoxy)etha

namine

ESI+ 168.1 123.1, 108.1, 95.1

Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode.

Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.

Data Acquisition: Full scan mode to determine the molecular ion and product ion scan mode

to identify characteristic fragments.
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Figure 2. Mass spectrometry analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule, allowing for the unambiguous identification of isomers.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Proton Assignment
2-(3-
Methoxyphenoxy)e
thanamine

2-(2-
Methoxyphenoxy)e
thanamine

2-(4-
Methoxyphenoxy)e
thanamine

-OCH₃ 3.80 (s, 3H) 3.88 (s, 3H) 3.78 (s, 3H)

-CH₂-N 3.10 (t, 2H) 3.15 (t, 2H) 3.08 (t, 2H)

-O-CH₂- 4.05 (t, 2H) 4.10 (t, 2H) 4.02 (t, 2H)

Aromatic-H 6.50-7.20 (m, 4H) 6.85-7.00 (m, 4H)
6.85 (d, 2H), 6.90 (d,

2H)

-NH₂ 1.55 (s, 2H) 1.60 (s, 2H) 1.52 (s, 2H)

Note: These are predicted chemical shifts and may differ slightly from experimental values. s =

singlet, t = triplet, d = doublet, m = multiplet.

Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of

the deuterated solvent.

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Comparison with Alternative Reference Standards
The primary alternatives to a 2-(3-Methoxyphenoxy)ethanamine reference standard are its

positional isomers. The choice of reference standard will depend on the specific analytical

needs.

2-(2-Methoxyphenoxy)ethanamine: A common impurity or starting material in the synthesis of

certain pharmaceuticals. Its reference standard is more readily available.
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2-(4-Methoxyphenoxy)ethanamine: Another potential isomer impurity.

The key to distinguishing these isomers lies in the application of high-resolution analytical

techniques like HPLC and NMR, as their mass spectra can be very similar.

Conclusion
The comprehensive characterization of the 2-(3-Methoxyphenoxy)ethanamine reference

standard is crucial for its proper use in research and quality control. This guide provides the

necessary data and experimental protocols to distinguish it from its isomers and ensure its

accurate application. The provided workflows and comparative data tables serve as a valuable

resource for scientists and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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